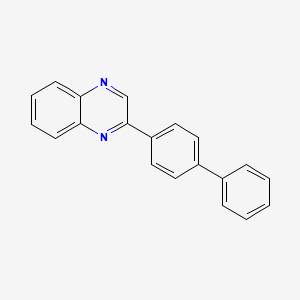

2-(Biphenyl-4-yl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-21-18-8-4-5-9-19(18)22-20/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJJEBJLMTTXIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365745 | |

| Record name | 2-(biphenyl-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17286-67-8 | |

| Record name | 2-(biphenyl-4-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Biphenyl 4 Yl Quinoxaline and Its Derivatives

Classical Condensation Reactions for Quinoxaline (B1680401) Ring Formation

The formation of the quinoxaline ring is a cornerstone of heterocyclic chemistry, with several established methods. The most common and classic approach involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govsapub.orgarkat-usa.org This fundamental reaction has been adapted and refined over the years to improve yields, shorten reaction times, and introduce environmentally friendlier conditions.

Reactions of 1,2-Diamines with α-Diketones or α-Bromoketones

The primary and most widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound (an α-diketone). nih.govijirt.orgorientjchem.orgresearchgate.net In the context of 2-(Biphenyl-4-yl)quinoxaline, this would typically involve the reaction of benzene-1,2-diamine with (biphenyl-4-yl)glyoxal. This reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. sapub.orgarkat-usa.org While effective, traditional methods can require long reaction times of 2-12 hours. sapub.org

An alternative and powerful variation of this classical approach is the reaction of 1,2-diamines with α-haloketones, such as α-bromoketones. researchgate.netacgpubs.org This method proceeds through an initial nucleophilic substitution, followed by cyclization and aromatization to form the quinoxaline ring. For instance, the reaction of o-phenylenediamine (B120857) with a phenacyl bromide derivative results in the corresponding quinoxaline. acgpubs.org This oxidative cyclization process has been shown to be compatible with a variety of functional groups on the starting materials.

Environmentally Benign Protocols for Quinoxaline Synthesis, including Ultrasound Irradiation

In response to the growing need for sustainable chemical processes, significant efforts have been made to develop environmentally benign or "green" protocols for quinoxaline synthesis. ijirt.orgresearchgate.net These methods aim to reduce the use of hazardous solvents, minimize energy consumption, and simplify reaction procedures. ijirt.orgresearchgate.net

One of the most successful green techniques is the use of ultrasound irradiation. ijirt.orgresearchgate.net Ultrasound-assisted organic synthesis promotes reactions through acoustic cavitation, which enhances mass transfer and reaction rates, often under mild conditions. ijirt.orgresearchgate.net The synthesis of quinoxaline derivatives from o-phenylenediamines and α-bromo ketones has been effectively carried out using ultrasound, leading to high product yields in significantly less time and under mild conditions. Ethanol is often the solvent of choice for these reactions due to the high yields and short reaction times it facilitates. researchgate.net Other green approaches include the use of recyclable catalysts and performing reactions in aqueous media or under solvent-free conditions. ijirt.orgresearchgate.netsid.ir

Table 1: Comparison of Synthetic Conditions for Quinoxaline Formation

| Method | Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Classical Condensation | o-phenylenediamine, α-diketone | Acetic Acid, Reflux | Ethanol/Acetic Acid | 2-12 h | 34-85% | sapub.org |

| Classical Condensation | o-phenylenediamine, phenacyl bromide | Zirconium Tungstate | Toluene (B28343) | Not specified | 95% | longdom.org |

| Ultrasound-Assisted | o-phenylenediamine, α-bromo ketone | Ultrasound | Ethanol | 10-30 min | 85-98% | |

| Ultrasound-Assisted | o-phenylenediamine, α-diketone | Ultrasound, Catalyst-free | Ethanol | 60 min | 98% | researchgate.net |

| Green Catalyst | o-phenylenediamine, benzil | Ammonium heptamolybdate | EtOH/H₂O | 5 min | 98% | sid.ir |

Advanced Cross-Coupling Strategies for Biphenyl-Quinoxaline Linkage

While classical methods are excellent for forming the quinoxaline ring, modern cross-coupling reactions are indispensable for efficiently creating the C-C bond that links the biphenyl (B1667301) group to the quinoxaline core. These reactions, typically catalyzed by palladium, offer high selectivity and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. arkat-usa.orgresearchgate.netgre.ac.uk This reaction is central to the synthesis of 2-(Biphenyl-4-yl)quinoxaline and its derivatives. nih.gov The typical strategy involves coupling a halo-quinoxaline (e.g., 2-chloroquinoxaline (B48734) or 2-bromoquinoxaline) with a biphenylboronic acid, or conversely, coupling a 2-(halophenyl)quinoxaline with a phenylboronic acid. nih.govurfu.ru

For example, 2-(2-bromophenyl)quinoxaline can be reacted with an appropriate arylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like cesium carbonate, to yield the desired biphenyl-substituted quinoxaline. nih.govnih.govurfu.ru This methodology is robust and allows for the introduction of various substituents on both the biphenyl and quinoxaline moieties, making it highly versatile for creating a library of derivatives. researchgate.netgre.ac.uknih.gov

Palladium-Catalyzed C-N Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, are essential for synthesizing N-aryl derivatives of quinoxalines. researchgate.netscienceopen.comorganic-chemistry.org This reaction creates a bond between a nitrogen atom of an amine and an aryl halide or pseudohalide. scienceopen.com While not directly used to form the 2-(biphenyl-4-yl)quinoxaline core structure, this method is crucial for synthesizing derivatives where amino groups are attached to the quinoxaline or biphenyl rings. researchgate.net For instance, a 2-chloroquinoxaline can be coupled with various primary or secondary amines using a palladium catalyst and a suitable ligand to produce N-substituted quinoxaline derivatives. uni-rostock.de This strategy has been successfully applied to generate a wide range of N-heterocycles. researchgate.netacs.org

Table 2: Examples of Cross-Coupling Reactions for Derivative Synthesis

| Reaction Type | Substrates | Catalyst/Ligand | Base | Solvent | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-(2-bromophenyl)quinoxaline, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Good | nih.govurfu.ru |

| Suzuki-Miyaura | 2-(4-bromophenoxy)quinolin-3-carbaldehyde, Boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | 1,4-Dioxane/H₂O | Good | nih.gov |

| Buchwald-Hartwig | Ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate, Amines | Pd₂(dba)₃ | Not specified | Not specified | Good | researchgate.net |

| Sonogashira | 2-(4-bromophenyl)quinoxaline, Terminal alkynes | Palladium catalyst | Not specified | Not specified | High | jcsp.org.pk |

Rational Design and Synthesis of Push-Pull 2-(Biphenyl-4-yl)quinoxaline Architectures

The 2-(Biphenyl-4-yl)quinoxaline scaffold serves as an excellent platform for the rational design of "push-pull" or donor-π-acceptor (D-π-A) molecules. nih.govmdpi.com In these systems, the quinoxaline moiety typically acts as the electron-accepting (A) unit due to its electron-deficient nature. researchgate.netmdpi.com The biphenyl group can function as part of the π-conjugated bridge (π), which connects the acceptor to an electron-donating (D) group. nih.govmdpi.com

The synthesis of these architectures involves a multi-step approach. nih.govmdpi.com First, the core acceptor fragment, such as 2-(2-bromophenyl)quinoxaline, is synthesized using classical condensation methods. nih.gov Then, an electron-donating group (e.g., a diphenylamine (B1679370) or carbazole) is attached to the other end of the eventual biphenyl linker. nih.govurfu.ru The final step is a Suzuki-Miyaura cross-coupling reaction to connect the donor-functionalized arylboronic acid with the bromo-functionalized quinoxaline acceptor, thus forming the complete D-π-A structure. nih.govurfu.ru

These push-pull systems are of great interest due to their intramolecular charge transfer (ICT) properties, which give rise to unique photophysical and nonlinear optical (NLO) characteristics. mdpi.commdpi.comnovapublishers.com By systematically varying the donor and acceptor strengths and modifying the π-linker, the electronic and optical properties, such as absorption and emission wavelengths, can be finely tuned. nih.govacs.org Quinoxaline derivatives designed with this push-pull strategy have shown significant solvatochromism, where their fluorescence color changes with solvent polarity, and some exhibit aggregation-induced emission (AIE). nih.govresearchgate.net

Table 3: Properties of Push-Pull Quinoxaline Systems

| Architecture | Donor Group (D) | Acceptor Group (A) | π-Linker | Key Property | Reference(s) |

|---|---|---|---|---|---|

| D-π-A | N,N-diphenylamine | Quinoxaline | 2,4′-Biphenylene | Solvatochromism, Aggregation-Induced Emission | nih.govresearchgate.net |

| D-π-A | Carbazole (B46965) | Quinoxaline | 2,4′-Biphenylene | Solid-state emission | nih.govresearchgate.net |

| D-π-A'-π-A | Aniline/Carbazole | Tricyanofuranyl (TCF) | Quinoxaline core as auxiliary acceptor (A') | Nonlinear Optical (NLO) Properties | mdpi.com |

| D-A | Naphthalene/Anthracene (B1667546)/Pyrene (B120774) | Quinoxaline | Direct linkage | Polarity-dependent thermochromism | acs.org |

Advanced Spectroscopic and Photophysical Investigations of 2 Biphenyl 4 Yl Quinoxaline Systems

Electronic Absorption Spectroscopy and Band Characterization

The electronic absorption spectra of 2-(biphenyl-4-yl)quinoxaline and its derivatives are characterized by multiple absorption bands in the ultraviolet-visible region. These bands arise from various electronic transitions within the molecule. Typically, high-energy absorption bands are attributed to π-π* transitions localized on the quinoxaline (B1680401) and biphenyl (B1667301) moieties. scispace.com A lower energy absorption band is often observed, which is assigned to an intramolecular charge transfer (ICT) transition. scispace.commdpi.com This ICT occurs from an electron-donating part of the molecule to the electron-accepting quinoxaline core. researchgate.net

For instance, in derivatives where a donor group like diphenylamine (B1679370) is attached to the biphenyl moiety, the lowest energy absorption band is red-shifted compared to analogues with less potent donors like carbazole (B46965). nih.gov This shift indicates a stronger ICT character in the diphenylamine derivatives. The nature of the π-conjugated bridge and the strength of the donor and acceptor groups can modulate the energy of this ICT band. mdpi.com

In a study of N,N-Diphenyl-2′-(quinoxalin-2-yl)-[1,1′-biphenyl]-4-amine and 9-(2′-(Quinoxalin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole in dichloromethane (B109758) (DCM), the absorption maxima were found to be influenced by the donor group. nih.gov Similarly, the substitution pattern on the quinoxaline ring also affects the absorption spectra. For example, 2-(biphenyl-4-yl)quinoxaline derivatives can exhibit well-defined absorption bands that are assigned to both π-π* and n-π* transitions. worktribe.com

The solvent polarity generally has a minor effect on the position of the absorption bands, suggesting that the change in the dipole moment upon excitation to the Franck-Condon excited state is not substantial. mdpi.comfrontiersin.org

Fluorescence Spectroscopy and Emission Profile Analysis

The fluorescence properties of 2-(biphenyl-4-yl)quinoxaline systems are highly sensitive to their molecular structure and environment.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, varies significantly for 2-(biphenyl-4-yl)quinoxaline derivatives depending on the substituents and the solvent. For example, quinoxaline derivatives with a diphenylamino donor group (11a) and a carbazole donor group (11b) exhibit green and yellow emissions, respectively, in DCM, but with low quantum yields. nih.gov In some cases, the introduction of specific donor groups can lead to high quantum yields, reaching up to 89% in toluene (B28343) for a related quinazolin-4(3H)-one derivative. mdpi.comresearchgate.net

The quantum yield is also influenced by the solvent polarity. For many push-pull systems, the fluorescence quantum yield tends to decrease in more polar solvents. frontiersin.org This is often attributed to the stabilization of a non-emissive twisted intramolecular charge transfer (TICT) state in polar environments. However, in some cases, an increase in emission intensity has been observed upon the addition of water to acetonitrile (B52724) solutions. researchgate.net

Table 1: Photophysical Data for Selected 2-(Biphenyl-4-yl)quinoxaline Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| 11a | DCM | 363 | 530 | 8150 | 0.03 |

| 11b | DCM | 350 | 565 | 10110 | 0.02 |

| Q-2Ph | THF | 292, 375 | 423 | - | - |

| MAPQ | MeCN:Bz (1:1) | 390 | 592 | - | - |

Data compiled from various research articles. nih.govworktribe.comutexas.edu

Solvatochromism and Large Stokes Shift Phenomena

A prominent feature of many 2-(biphenyl-4-yl)quinoxaline derivatives is their pronounced solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. mdpi.comresearchgate.net This phenomenon is a strong indicator of a significant difference in the dipole moments between the ground and excited states, which is characteristic of intramolecular charge transfer. scispace.commdpi.com

As the solvent polarity increases, the emission maximum typically shows a significant red-shift (bathochromic shift). worktribe.commdpi.com For example, certain quinoxaline derivatives exhibit a red-shift of up to 145 nm when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like dimethylformamide (DMF). worktribe.com This behavior is attributed to the stabilization of the more polar excited state by the polar solvent molecules.

This solvatochromic shift is accompanied by a large Stokes shift, which is the difference in energy between the absorption and emission maxima. mdpi.comresearchgate.net Particularly large Stokes shifts, sometimes exceeding 12,000 cm⁻¹, have been observed for some derivatives, which is often indicative of a twisted intramolecular charge transfer (TICT) excited state. mdpi.com In a TICT state, a portion of the molecule twists in the excited state, leading to a highly polar, stabilized state that emits at lower energy.

Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) Characteristics

While many organic fluorophores suffer from aggregation-caused quenching (ACQ) where their emission intensity decreases in the aggregated or solid state, some 2-(biphenyl-4-yl)quinoxaline derivatives exhibit the opposite behavior, known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). mdpi.commagtech.com.cn In AIE/AIEE-active compounds, they are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation. nih.govmagtech.com.cn

This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov In solution, the molecules can undergo various vibrational and rotational motions that provide non-radiative decay pathways for the excited state. In the aggregated state, these motions are restricted, which blocks the non-radiative pathways and forces the excited state to decay radiatively, resulting in strong emission. magtech.com.cn

For certain quinoxaline derivatives, their AIE properties have been studied by measuring their emission spectra in mixtures of a good solvent (like acetonitrile) and a poor solvent (like water). nih.gov As the fraction of the poor solvent increases, the molecules aggregate, leading to a significant enhancement in fluorescence intensity. nih.gov Some of these compounds exhibit deep blue emission in both solution and the solid state, making them promising materials for organic light-emitting diodes (OLEDs). worktribe.com

Intramolecular Charge Transfer (ICT) Dynamics and Mechanisms

The photophysical properties of 2-(biphenyl-4-yl)quinoxaline systems are largely governed by intramolecular charge transfer (ICT) dynamics. mdpi.comresearchgate.net In these push-pull systems, the biphenyl moiety, often functionalized with an electron-donating group, acts as the donor, while the electron-deficient quinoxaline ring serves as the acceptor. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state.

The efficiency and nature of this ICT process are influenced by several factors, including the electronic strength of the donor and acceptor groups and the nature of the π-conjugated linker connecting them. mdpi.com Theoretical calculations, such as those using density functional theory (DFT), have been employed to understand the electronic structure and the nature of the molecular orbitals involved in the ICT process. researchgate.net These calculations often show that the highest occupied molecular orbital (HOMO) is localized on the donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is centered on the acceptor quinoxaline moiety. researchgate.net

In some cases, particularly with steric hindrance that promotes a twisted geometry, a twisted intramolecular charge transfer (TICT) state can be formed. mdpi.com This TICT state is characterized by a perpendicular arrangement of the donor and acceptor planes, leading to a large Stokes shift and strong solvatochromism. mdpi.com The study of these ICT dynamics is crucial for designing molecules with specific photophysical properties for various applications.

Electrogenerated Chemiluminescence (ECL) Properties

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the annihilation reaction of electrochemically generated radical cations and anions. utexas.eduunizg.hr Certain donor-acceptor compounds based on a quinoxaline core have been shown to exhibit ECL. utexas.edu

In these systems, the reduction is typically localized on the electron-accepting quinoxaline moiety, forming a stable radical anion. The oxidation process depends on the nature of the electron-donating group. utexas.edu For instance, derivatives with strong donor groups like triphenylamine (B166846) can undergo reversible oxidation. utexas.edu

The annihilation of the electrogenerated radical anion and cation can lead to the formation of a singlet excited state, which then emits light. The ECL spectrum generally matches the photoluminescence spectrum, indicating that the same excited state is responsible for both emissions. utexas.edu The intensity of the ECL can be quite strong, in some cases visible to the naked eye. utexas.edu The stability of the radical ions is a critical factor for efficient ECL, and instability of the radical cation can lead to a lack of ECL. utexas.edu

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

DFT and its time-dependent extension, TD-DFT, are powerful quantum chemical tools that have been instrumental in elucidating the properties of 2-(Biphenyl-4-yl)quinoxaline and its derivatives. These methods offer a balance between accuracy and computational cost, making them suitable for studying relatively large organic molecules.

Theoretical calculations, particularly using the B3LYP functional with the 6-311+G(2df,p) basis set, have been employed to determine the optimized molecular geometry of quinoxaline (B1680401) derivatives. nih.gov For a closely related compound, 9-(2′-(Quinoxalin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole, the central biphenylene (B1199973) linker, which connects the donor and acceptor moieties, adopts a twisted geometry. urfu.ru This twisting is a common feature in such molecular systems and significantly influences their electronic properties. The planarity of the quinoxaline and biphenyl (B1667301) rings is a key determinant of the extent of π-conjugation within the molecule.

The electronic structure of these compounds is characterized by a donor-π-acceptor (D-π-A) architecture, where the biphenyl group can act as part of the π-linker and the quinoxaline moiety serves as the electron-accepting unit. nih.govscispace.com The distribution of electron density across the molecule, as revealed by DFT calculations, is crucial for understanding its charge transfer characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and its potential applications in organic electronics. scispace.com

For 2-(Biphenyl-4-yl)quinoxaline, DFT calculations have estimated the HOMO-LUMO gap to be approximately 3.2 eV, suggesting its potential for use in semiconductor applications. vulcanchem.com In related push-pull systems containing a quinoxaline acceptor, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting quinoxaline core. rsc.org This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. nih.gov

The table below presents theoretical data for a derivative, 9-(2′-(Quinoxalin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole (11b), calculated using the DFT B3LYP/6-311+G(2df,p) method in chloroform.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 11b | -5.70 | -1.78 | 3.92 |

| Data sourced from a theoretical study on a related quinoxaline derivative. urfu.ru |

This data highlights how the introduction of a carbazole (B46965) donor group affects the electronic properties, resulting in a specific HOMO-LUMO gap. The implications of these energy levels are significant for designing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices, as they determine the energy barriers for charge injection and transport. bwise.kr

Time-Dependent DFT (TD-DFT) is the primary method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can provide valuable insights into the photophysical properties of a compound. urfu.ru

For quinoxaline-based push-pull systems, TD-DFT calculations have been used to investigate their fundamental optical properties. urfu.ru The calculated absorption spectra generally show good agreement with experimental data, capturing the key features and transition energies. urfu.rumdpi.com The longest-wavelength absorption band in these molecules is typically assigned to the HOMO→LUMO transition, which corresponds to an intramolecular charge transfer from the donor to the acceptor moiety. rsc.org

The following table shows the calculated longest-wavelength absorption maxima (λmax) for the derivative 9-(2′-(Quinoxalin-2-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazole (11b) using the TD-DFT (nstates = 8) B3LYP/6-311+G(2df,p) method.

| Compound | Calculated λmax (nm) | Major Transition Contribution |

| 11b | 358 | HOMO-2→LUMO |

| Data sourced from a theoretical study on a related quinoxaline derivative. urfu.ru |

The emission properties can also be predicted, and for some quinoxaline derivatives, a significant bathochromic shift (red-shift) in the emission maximum is observed with increasing solvent polarity. nih.gov This positive solvatochromism is a strong indicator of an ICT character in the excited state. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Energy Level Calculations and Their Implications

Theoretical Investigations of Twisted Intramolecular Charge Transfer (TICT) Excited States

The concept of a Twisted Intramolecular Charge Transfer (TICT) state is crucial for explaining the photophysical behavior of many donor-acceptor molecules. semanticscholar.org In the excited state, these molecules can undergo a conformational change, typically a rotation around a single bond connecting the donor and acceptor, leading to a geometrically relaxed, charge-separated state. nih.govhu-berlin.de This TICT state often has a very small transition dipole moment for emission, leading to either weak, red-shifted fluorescence or non-radiative decay.

Computational Insights into Intermolecular Interactions and Crystal Packing

Understanding how molecules pack in the solid state is vital for predicting the properties of crystalline materials. Computational methods can provide valuable insights into the intermolecular interactions that govern crystal packing. researchgate.net For quinoxaline derivatives, X-ray crystallography has revealed that the molecular packing can be influenced by various weak interactions, such as C-H···π and π-π stacking interactions. rsc.orgnih.gov

Simulation of Electron Transport Pathways and Properties

The ability of a material to transport electrons is a key parameter for its use in electronic devices such as OLEDs and organic solar cells. bwise.krsemanticscholar.org Quinoxaline derivatives are considered promising candidates for electron-transporting materials due to their electron-deficient nature. scispace.com Computational simulations can help in understanding the electron transport pathways within a material.

Theoretical studies on quinoxaline-based materials have shown that the LUMO energy levels are crucial for efficient electron injection. scispace.com By calculating parameters such as reorganization energy, which quantifies the geometric relaxation upon charge transfer, it is possible to estimate the charge transport mobility. Lower reorganization energies are generally associated with higher charge mobility. The simulation of electron transport often involves considering the electronic coupling between adjacent molecules in the crystal lattice, which is highly dependent on the crystal packing. Therefore, a detailed understanding of the intermolecular interactions is a prerequisite for accurately simulating electron transport properties.

Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction Analysis of 2-(Biphenyl-4-yl)quinoxaline Derivatives

Studies on various quinoxaline (B1680401) derivatives have revealed detailed crystallographic data. For instance, the analysis of N-benzyl-3-phenylquinoxalin-2-amine, a related quinoxaline derivative, showed that it crystallizes in the monoclinic crystal system with the space group P21/c. researchgate.net Similarly, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline crystallizes in a monoclinic system with the space group P21/c. nih.gov Another example, 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline, was also characterized by single-crystal X-ray diffraction, providing crucial data for understanding its solid-state architecture. nih.gov

The crystal structures of newly synthesized deep blue light emitters bearing quinoxaline with different substituents, including biphenyl (B1667301) and pyrene (B120774), have been fully characterized using single-crystal X-ray diffraction, among other techniques. researchgate.net These analyses are fundamental for correlating the molecular structure with the observed photophysical properties.

Analysis of Molecular Conformation, Planarity, and Dihedral Angles

The conformation of 2-(biphenyl-4-yl)quinoxaline derivatives, particularly the dihedral angle between the quinoxaline and biphenyl ring systems, is a key determinant of their electronic and photophysical properties.

In many derivatives, the phenyl rings are twisted relative to the quinoxaline core. For example, in 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline, the two phenyl rings are twisted with respect to the benzoquinoxaline ring system, exhibiting dihedral angles of 53.91(4)° and 36.86(6)°. nih.gov In another case, the dihedral angle between the quinoxaline core and two pyrene substituents in a derivative were found to be 58.3° and 71.0°. worktribe.com The substitution pattern significantly influences these angles; for instance, substituents at the 2-position of a pyrene unit attached to a quinoxaline core resulted in dihedral angles of 28.91(2)° and 69.00(3)°. worktribe.com

The planarity of the quinoxaline moiety itself is also of interest. In 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the quinoxaline moiety shows only slight deviations from the mean plane. nih.gov The benzoquinoxaline ring system in 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline is reported to be almost planar. nih.gov

Intermolecular Interactions in Crystalline Architectures

The packing of molecules in a crystal is governed by a variety of non-covalent interactions, which collectively determine the supramolecular architecture.

C-H…π Interactions

C-H…π interactions are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system acts as the acceptor. These interactions play a significant role in the crystal packing of many aromatic compounds, including quinoxaline derivatives.

In the crystal structure of 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline, C-H⋯π (arene) interactions link the molecules. nih.gov Similarly, the crystal packing of a pyrrolizidine (B1209537) derivative featuring a biphenyl group is stabilized by C-H⋯π interactions. nih.gov The importance of C-H…π interactions has also been highlighted in the crystal packing of iridium complexes containing benzo[h]quinoline (B1196314) and phenanthroline ligands. rsc.org

π-π Stacking Interactions

π-π stacking interactions are another crucial non-covalent force, arising from the attractive interaction between aromatic rings. These interactions are frequently observed in the crystal structures of planar aromatic molecules.

In the crystal packing of N-benzyl-3-phenylquinoxalin-2-amine, the structure is reinforced by π-π interactions. researchgate.net Similarly, corrugated layers formed by C—H⋯N hydrogen bonds in 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline are further stabilized by π-stacking interactions. nih.gov For some quinoxaline-based compounds containing pyrene units, π-π stacking is a prominent feature, influencing their optoelectronic properties. worktribe.com However, it is noteworthy that in the crystal of 2,3-bis-(4-methyl-phenyl)benzo[g]quinoxaline, no π-π interactions between aromatic rings were observed. nih.gov

Hydrogen Bonding Interactions

Conventional hydrogen bonds, such as N-H…O and O-H…N, can also play a dominant role in the crystal packing of quinoxaline derivatives, especially those containing suitable functional groups.

For example, the crystal packing of a pyrrolizidine derivative is characterized by an N-H⋯O hydrogen bond, which forms an R2(2)(8) motif. nih.gov In the crystal of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, corrugated layers are formed by C—H⋯N hydrogen bonds. nih.gov The interplay of weak hydrogen bonds and halogen bonding has been investigated in a series of quinoxaline derivatives, highlighting the role of CH⋯N and CH⋯π bonds in directing the crystal packing. rsc.org

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and extent of different intermolecular contacts.

For 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, Hirshfeld surface analysis was employed to understand the different intermolecular interactions. nih.gov The two-dimensional fingerprint plot derived from this analysis revealed the most prominent interactions in the compound. nih.gov Similarly, for N-benzyl-3-phenylquinoxalin-2-amine, Hirshfeld surface analysis indicated that H-H contacts provide the dominant contribution to the surface area. researchgate.net

Energy framework calculations, often performed in conjunction with Hirshfeld surface analysis, can provide a quantitative measure of the interaction energies between molecules in the crystal, helping to understand the stability of the crystal lattice. These calculations can elucidate the energetic contributions of the various intermolecular interactions discussed above.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives are integral to the advancement of OLED technology, where they can function in multiple capacities within the device architecture, including the emitting layer and charge transport layers. google.com Their high thermal stability and electron-accepting properties are key to their utility. acs.org

The quinoxaline core is a robust chromophore that can be tailored to emit light across the visible spectrum, from blue to deep-red. acs.orgworktribe.com Derivatives are employed as both the primary light-emitting guest molecules (dopants) and as the host material that constitutes the bulk of the emissive layer (EML). google.com

As emitters, the color of the light produced can be precisely tuned by modifying the aryl substituents attached to the quinoxaline ring. For instance, donor-acceptor type molecules incorporating a quinoxaline acceptor and various triarylamine donors have been synthesized, demonstrating emission colors from bluish-green to orange. acs.org In one study, a novel electroluminescent material, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), was shown to be an effective bluish-green light emitter. rsc.org For deep-red and near-infrared (NIR) applications, which are crucial for displays and phototherapy, quinoxaline-based thermally activated delayed fluorescence (TADF) emitters have been developed. A device using a neat film of the emitter 4DMAC-TPPQ, which features a pyrazino[2,3-g]quinoxaline (B3350192) acceptor, produced deep-red electroluminescence at 685 nm. rsc.org

The performance of OLEDs using quinoxaline derivatives as emitters can be significant. A deep-blue emitter, when used as a dopant in an OLED, achieved an emission peak at 428 nm with Commission Internationale de L'Eclairage (CIE) coordinates of (0.15, 0.06). worktribe.com In another example, deep-red phosphorescent OLEDs were fabricated using a zinc complex as a host material combined with an iridium(III) dopant featuring a bis(2,3-diphenylquinoxaline) ligand, achieving a high external quantum efficiency (EQE) and stable deep-red emission. rsc.org

Table 1: Performance of OLEDs with Quinoxaline-Based Emitting Layers

| Emitter/Host System | Role | Emission Color | Max. EQE (%) | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| 4DMAC-TPPQ (neat film) | Emitter | Deep-Red (685 nm) | 0.3% | Not Specified | rsc.org |

| 4PXZ-TPPQ (neat film) | Emitter | NIR (780 nm) | 0.04% | Not Specified | rsc.org |

| Q-2Ph (doped) | Emitter | Deep-Blue (428 nm) | 0.9% | (0.15, 0.06) | worktribe.com |

| (DPQ)₂Ir(dpm) in NPD/4DBT46TRZ | Emitter | Deep-Red | 17.9% | (0.70, 0.29) | rsc.org |

Efficient OLED operation relies on the balanced injection and transport of charge carriers—holes from the anode and electrons from the cathode. The electron-deficient nature of the quinoxaline ring makes its derivatives excellent candidates for electron-transporting materials (ETMs). acs.org They facilitate the movement of electrons from the cathode towards the emissive layer and can simultaneously block the passage of holes away from the EML, ensuring that charge recombination occurs efficiently within the desired layer. acs.org

A patent for novel quinoxaline derivatives highlights their versatility, stating they can be used as a hole transporting layer, a host or guest in an emitting layer, or an electron transporting layer in an OLED device. google.com One specific derivative, CPQ, was successfully used as both the emissive layer and the electron-transporting layer in a highly efficient bluish-green OLED. rsc.org This multifunctional capability simplifies device architecture and fabrication.

Research has also demonstrated that quinoxaline-phosphine oxide small molecules (QPSMs) can serve as highly effective solution-processable ETMs. tandfonline.com These materials exhibit improved electron injection and transport behavior, leading to enhanced device performance. tandfonline.com

The performance of an OLED is highly dependent on the energy barriers at the interfaces between different layers, particularly the electrode/organic and organic/organic interfaces. Controlling the interfacial dipole moment can effectively tune the work function of the electrodes, which in turn reduces the energy barrier for charge injection.

A key strategy involves the chemical functionalization of quinoxaline-based molecules used in the electron transport layer. tandfonline.com In a study on quinoxaline-phosphine oxide small molecules (QPSMs), researchers systematically varied the substituents on the phenyl rings of the quinoxaline unit. tandfonline.com By attaching either electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like fluorine, -F), they could precisely control the dipole moment of the QPSM. tandfonline.com

This molecular dipole moment directly influences the work function of the cathode (e.g., Aluminum). An optimized dipole led to a minimized energy barrier between the emissive layer and the ETL, which significantly enhanced electron injection and transport. tandfonline.com This resulted in a dramatic improvement in device performance, including higher luminescence and external quantum efficiency (EQE). The OLED using the methoxy-substituted QPSM (MQxTPPO1) as the ETL achieved a maximum EQE of 6.12% and a luminescence of 10,030 cd/m², outperforming devices with non-substituted or fluorine-substituted counterparts. tandfonline.com

Table 2: Impact of ETL Functionalization on OLED Performance

| ETL Compound | Key Functional Group | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Luminous Efficiency (cd/A) | Reference |

|---|---|---|---|---|---|

| MQxTPPO1 | Methoxy (-OCH₃) | 6.12% | 10,030 | 17.98 | tandfonline.com |

| QxTPPO1 | Hydrogen (-H) | 5.65% | 6,211 | 16.69 | tandfonline.com |

Role as Electron and Hole Transport Materials

Fluorescent Sensors and Chemosensors

The sensitivity of the quinoxaline core's fluorescence to its chemical environment makes it an excellent signaling unit for chemosensors. Protonation or interaction with other analytes can alter the electronic structure of the molecule, leading to observable changes in its absorption or emission properties. mdpi.commdpi.com

Trace amounts of water can be detrimental in many chemical processes that require anhydrous organic solvents. A highly efficient "turn-on" fluorescent sensor for detecting water in solvents like ethanol (B145695) and methanol (B129727) has been developed based on a 2,3-biphenyl quinoxaline 6-amine derivative. This compound is fluorescent, but its emission is quenched in the presence of bis-(2, 4, 6-trichlorophenyl) oxalate (B1200264) (TCPO) and Zn²⁺ ions due to the formation of a non-fluorescent complex.

The sensing mechanism relies on the instability of this complex in the presence of water. Even trace amounts of water cause the complex to decompose, thereby restoring the strong fluorescence of the quinoxaline derivative. The fluorescence intensity shows a direct and linear relationship with the water content, allowing for simple and sensitive quantification. This method demonstrated a low limit of detection of 0.0026% (v/v) for water in organic solvents.

The nitrogen atoms in the pyrazine (B50134) ring of quinoxaline are basic and can be protonated in acidic conditions. This protonation event alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in color (colorimetric response) and/or fluorescence (fluorometric response). mdpi.commdpi.com This property has been widely exploited to create pH indicators, particularly for highly acidic environments where many traditional indicators are ineffective. mdpi.comrsc.org

Researchers have developed dual-responsive optical chemosensors that exhibit shifts in both their absorption and emission bands in response to pH changes. mdpi.com One such sensor, based on a quinoxaline derivative functionalized with hydrophilic aminopropyl groups (QC1), operates effectively in aqueous solutions in the pH range of 1 to 5. mdpi.commdpi.com As the pH decreases, protonation of the quinoxaline nitrogen atom causes a significant red-shift in the emission maximum, from around 500 nm at neutral pH to 570 nm at pH 1.0. mdpi.com This change is easily visible to the naked eye, allowing for rapid, semi-quantitative analysis. mdpi.commdpi.com The use of such sensors has been demonstrated in paper test strips and polymer films, providing a practical and reusable method for monitoring acidity in real-world samples. mdpi.com

Table 3: List of Chemical Compounds

| Abbreviation | Compound Name |

|---|---|

| CPQ | 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline |

| 4DMAC-TPPQ | (Not fully specified in source, a derivative of pyrazino[2,3-g]quinoxaline) |

| 4PXZ-TPPQ | (Not fully specified in source, a derivative of pyrazino[2,3-g]quinoxaline) |

| Q-2Ph | (Not fully specified in source, a diphenyl-substituted quinoxaline) |

| (DPQ)₂Ir(dpm) | bis(2,3-diphenylquinoxaline)iridium(dipivaloylmethane) |

| NPD | di(naphthalene-1-yl)-N,N′-diphenylbenzidine |

| 4DBT46TRZ | 2-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine |

| MQxTPPO1 | (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide |

| QxTPPO1 | (Not fully specified in source, a quinoxaline-phosphine oxide) |

| FQxTPPO1 | (4-(2,3-bis(4-fluorophenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide |

| TCPO | bis-(2, 4, 6-trichlorophenyl) oxalate |

Chemo/Fluoro-sensing for Cations and Anions

Quinoxaline derivatives are recognized for their potential in the development of chemosensors. mdpi.comnih.govmdpi.com These compounds can be functionalized to selectively bind with specific ions, leading to a detectable change in their optical properties, such as color or fluorescence. nih.govmdpi.com The quinoxaline unit acts as a signaling component that, when integrated with an appropriate ion-binding site, can create a sensitive and selective sensor. nih.gov For instance, quinoxaline-based sensors have been developed for the detection of various anions, including fluoride, cyanide, acetate, and phosphate. nih.gov The design of these sensors often involves incorporating recognition sites like oligopyrroles, sulfonamides, or cationic receptors into the quinoxaline structure. nih.gov

Derivatives of 2-(biphenyl-4-yl)quinoxaline have been investigated as multifunctional chemosensors. mdpi.comresearchgate.net The introduction of different functional groups onto the biphenyl (B1667301) or quinoxaline moieties can tune the sensor's affinity and selectivity for different cations and anions. mdpi.com For example, the incorporation of aminostyryl groups can lead to luminescent properties that are sensitive to changes in pH (halochromism). mdpi.com The sensing mechanism often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the binding of an ion. mdpi.comnih.gov This interaction can cause a noticeable shift in the absorption or emission spectra of the compound, allowing for visual or spectroscopic detection of the target ion. ngmc.orgtandfonline.com

Photovoltaic Devices

The electron-accepting nature of the quinoxaline core makes 2-(biphenyl-4-yl)quinoxaline and its derivatives promising candidates for use in photovoltaic devices. mdpi.comed.ac.uk Their properties can be tailored for applications in both dye-sensitized solar cells and non-fullerene organic photovoltaics. mdpi.comed.ac.uk

In dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2). rsc.org Quinoxaline-based dyes, including those derived from 2-(biphenyl-4-yl)quinoxaline, have been designed and synthesized for this purpose. ed.ac.ukrsc.org These dyes often feature a donor-π-acceptor (D-π-A) structure, where the quinoxaline unit can act as the electron acceptor or part of the π-bridge. rsc.org

The performance of DSSCs is highly dependent on the energy levels (HOMO and LUMO) of the dye. rsc.org By modifying the structure of the 2-(biphenyl-4-yl)quinoxaline-based dye, for example, by introducing different donor groups or altering the π-conjugated system, these energy levels can be fine-tuned to optimize the cell's efficiency. ed.ac.ukrsc.org Research has shown that certain 2-(biphenyl-4-yl)quinoxaline-based dyes can achieve significant photon-to-current efficiencies. vulcanchem.com The bulky nature of the triphenylamine (B166846) donor group in some of these dyes can also help to prevent charge recombination and molecular aggregation, which is particularly beneficial when using cobalt-based electrolytes. ed.ac.uk

Non-fullerene acceptors (NFAs) are a class of materials that are being actively researched as an alternative to traditional fullerene-based acceptors in organic photovoltaics (OPVs). rsc.orgrsc.org NFAs offer several advantages, including stronger light absorption in the visible region and more tunable energy levels. rsc.org Quinoxaline derivatives, with their inherent electron-accepting properties, are well-suited for use as NFAs. mdpi.comed.ac.uk

The design of quinoxaline-based NFAs often involves creating a push-pull structure to facilitate intramolecular charge transfer. mdpi.comnih.gov By carefully selecting the donor and acceptor moieties and the π-conjugated bridge, the optical and electrochemical properties of the NFA can be optimized for efficient charge separation and transport. mdpi.comnih.gov Research in this area is focused on developing new quinoxaline-based NFAs that can lead to OPVs with higher power conversion efficiencies and improved stability. rsc.orgnih.gov

Components in Dye-Sensitized Solar Cells (DSSCs)

Electrochromic Devices

Electrochromic materials can change their color in response to an applied electrical potential. This property makes them suitable for applications such as smart windows, displays, and mirrors. Quinoxaline-based polymers have been investigated for their electrochromic properties. researchgate.netmdpi.com

By incorporating 2-(biphenyl-4-yl)quinoxaline units into a polymer backbone, it is possible to create materials that exhibit reversible color changes upon oxidation and reduction. researchgate.net The electrochromic performance of these materials, including their color contrast, switching speed, and stability, can be tuned by modifying the chemical structure of the polymer. mdpi.com For instance, copolymerization with other electroactive monomers can be used to create materials with a wider range of colors and improved performance characteristics. mdpi.com

Building Blocks for Macrocyclic Receptors in Molecular Recognition

Macrocyclic receptors are molecules with a cyclic structure that can bind to other molecules or ions (guests) with high specificity. nih.govpageplace.de This process, known as molecular recognition, is fundamental to many biological and chemical processes. nih.gov Quinoxaline derivatives are valuable building blocks for the synthesis of macrocyclic receptors due to their rigid and well-defined structure. longdom.orgresearchgate.net

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are materials that exhibit a nonlinear response to an applied optical field. rsc.org They are important for a variety of applications in photonics, including frequency conversion and optical switching. Organic molecules with a push-pull electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, can exhibit large second-order NLO responses. mdpi.comnih.govrsc.org

Derivatives of 2-(biphenyl-4-yl)quinoxaline have been designed and synthesized as NLO chromophores. mdpi.commdpi.comresearchgate.net In these molecules, the quinoxaline unit can act as the electron-accepting part, while a suitable donor group can be attached to the biphenyl moiety. mdpi.comnih.gov The biphenylene (B1199973) linker serves as the π-bridge, facilitating intramolecular charge transfer upon excitation. mdpi.comnih.gov The NLO properties of these materials can be tuned by varying the strength of the donor and acceptor groups and by modifying the structure of the π-bridge. mdpi.commdpi.com

Structure Property Relationship Studies in 2 Biphenyl 4 Yl Quinoxaline Systems

Impact of Substituent Effects on Electronic and Photophysical Properties

The addition of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, attaching electron-donating groups, such as diphenylamino or carbazole (B46965) moieties, to the biphenyl (B1667301) unit tends to raise the HOMO energy level. mdpi.comnih.gov Conversely, the electron-withdrawing quinoxaline (B1680401) core primarily influences the LUMO energy level. scholaris.caresearchgate.net This strategic manipulation of frontier molecular orbitals is crucial for tuning the band gap and, consequently, the color of the emitted light.

The number of substituents also plays a critical role. An increase in the number of substituents can lead to a red-shift in the maximum absorption peak due to an increase in the degree of conjugation. scholaris.ca For example, the addition of an electron-rich biphenyl group can shift the electron cloud density towards the quinoxaline nucleus, inducing intramolecular charge transfer (ICT) and resulting in a red-shifted absorption. scholaris.ca

Furthermore, the type of substituent influences the thermal stability of the resulting compound. The presence of a biphenyl group can enhance thermal stability by creating a more rigid, rod-like molecular structure. scholaris.caresearchgate.net The strategic placement of bulky substituents can also prevent intermolecular interactions that often lead to fluorescence quenching in the solid state.

The photophysical properties are also highly sensitive to substituent effects. For example, quinoxaline derivatives featuring diphenylamino groups exhibit red-shifted absorption compared to their carbazole counterparts. mdpi.comnih.gov The nature of the donor fragment significantly influences the fluorescence quantum yield, with some derivatives showing a decrease in quantum yield in more polar solvents, while others, like those with carbazol-9-yl groups, demonstrate an increase. dntb.gov.ua

Influence of π-Conjugation Length and Linker Moiety on Optical Characteristics

The length and nature of the π-conjugated system, including the linker that connects different molecular fragments, are fundamental in determining the optical characteristics of 2-(biphenyl-4-yl)quinoxaline derivatives. Extending the π-conjugation generally leads to a bathochromic (red) shift in both the absorption and emission spectra.

Increasing the π-conjugation length, for instance by moving from a phenyl to a biphenyl linker, can cause a red-shift in the emission spectrum. rsc.org This is a direct consequence of the smaller energy gap between the HOMO and LUMO levels in more extended conjugated systems. Theoretical calculations have shown that as the π-conjugation expands, the HOMO values increase while the LUMO values remain relatively constant, which is primarily concentrated on the quinoxaline core. worktribe.com

The nature of the linker moiety itself is also a critical factor. Different linkers, such as phenyl, biphenyl, and anthracene (B1667546), can induce varying degrees of torsion between the connected units due to steric interactions. rsc.org This twisting of the molecular backbone affects the extent of π-orbital overlap and, consequently, the electronic communication between different parts of the molecule. For example, a larger torsion angle, as seen with an anthracene linker, can lead to multiple-wavelength emission. rsc.org

In donor-acceptor (D-π-A) systems, the π-linker facilitates the intramolecular charge transfer (ICT) from the donor to the acceptor. nih.govbohrium.com The efficiency of this charge transfer is influenced by the electronic properties of the linker. Even weakly electron-donating linkers like phenyl and biphenyl can form a clear charge-transfer state with an electron-deficient unit like quinoxaline, resulting in emissions from sky-blue to green. rsc.org The choice of the linker can therefore be used to fine-tune the ICT process and the resulting emission color.

The following table summarizes the effect of different π-linkers on the photophysical properties of 2-phenylfuro[2,3-b]quinoxaline-based compounds:

| Linker | Torsion Angle (°) | Emission |

| Phenyl | 29.7 | Sky-blue |

| Biphenyl | - | Green |

| Anthracene | 80.0 | Green |

| Benzothiadiazole | - | Green |

Data sourced from a study on 2-phenylfuro[2,3-b]quinoxaline-based compounds. rsc.org

Steric Hindrance and Molecular Conformation Effects on Emission Behavior

Steric hindrance and the resulting molecular conformation play a crucial role in governing the emission behavior of 2-(biphenyl-4-yl)quinoxaline systems. The spatial arrangement of atoms and substituent groups can significantly influence photophysical processes such as aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT).

Introducing bulky substituents can induce steric hindrance, leading to a twisted molecular geometry. rsc.orgresearchgate.net This twisting can disrupt intermolecular π-π stacking in the solid state, which often leads to aggregation-caused quenching (ACQ) of fluorescence. By preventing such close packing, steric hindrance can promote emission in the aggregated or solid state, a phenomenon known as AIE. For example, attaching pyrene (B120774) or biphenyl moieties at the 6,7-positions of the quinoxaline can be used to evaluate the effect of steric effects on AIE behavior. worktribe.com

The dihedral angle between different parts of the molecule, which is influenced by steric hindrance, is a key parameter. For instance, in some quinoxaline derivatives, phenyl rings are located at various positions with dihedral angles ranging from 35.5° to 68.4°. researchgate.net These large dihedral angles can lead to a separation of the HOMO and LUMO on different molecular fragments, which is a characteristic of TICT states. worktribe.com

The ortho arrangement of linkers in push-pull structures can be particularly interesting due to the steric hindrance it creates. mdpi.comnih.gov This can lead to the formation of a TICT excited state, which is often characterized by a large Stokes shift (a significant difference between the absorption and emission maxima) and solvatochromism (a change in emission color with solvent polarity). mdpi.comnih.govresearchgate.net

In some donor-acceptor systems, the torsion angle of a disubstituted amino group can govern the emissive properties. For example, a drastic fluorescence quenching can occur in polar solvents for systems where the amino group can easily twist, while systems with sterically hindered amino groups maintain their emission regardless of solvent polarity. frontiersin.orgdntb.gov.ua This is because the twisted geometry can provide a non-radiative decay pathway from the excited state. frontiersin.org

Modulation of Intramolecular Charge Transfer through Donor-Acceptor Interactions

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical properties of many 2-(biphenyl-4-yl)quinoxaline derivatives, which are often designed as donor-π-acceptor (D-π-A) systems. nih.govbohrium.com In these systems, the quinoxaline unit typically acts as the electron acceptor (A), while various electron-rich moieties serve as the donor (D), connected by a π-conjugated linker.

The strength of the donor and acceptor groups, as well as the nature of the π-linker, directly modulates the degree of ICT. mdpi.comnih.gov A stronger donor and/or acceptor will generally lead to a more pronounced ICT character, resulting in a red-shift of the absorption and emission bands. nih.govbohrium.com For instance, the addition of an electron-rich biphenyl group can induce ICT by shifting electron density towards the quinoxaline core. scholaris.ca Similarly, attaching pyrene units, which can act as donors, to the electron-withdrawing quinoxaline unit leads to a strong ICT process and a significant red-shift in the emission spectrum. worktribe.com

The solvent polarity also plays a crucial role in modulating ICT. In polar solvents, the charge-separated excited state is stabilized, often leading to a further red-shift in the emission, a phenomenon known as solvatochromism. worktribe.comresearchgate.net Some quinoxaline derivatives exhibit significant solvatochromism and large Stokes shifts, which are characteristic of a twisted intramolecular charge transfer (TICT) excited state. mdpi.comnih.govresearchgate.net This indicates a change in the molecular geometry upon excitation, further enhancing the charge separation.

The distribution of the HOMO and LUMO provides insight into the ICT process. Typically, in D-A systems, the HOMO is localized on the donor moiety, while the LUMO is concentrated on the acceptor. scholaris.caresearchgate.net This spatial separation of the frontier orbitals facilitates the charge transfer upon photoexcitation. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to visualize the HOMO and LUMO distributions and to rationalize the experimental observations. scholaris.caresearchgate.networktribe.com

The following table presents photophysical data for some donor-acceptor quinoxaline derivatives, illustrating the effect of different donors and acceptors on their properties:

| Compound | Donor | Acceptor | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| 11a | N,N-Diphenylamine | Quinoxaline | - | - | - |

| 11b | Carbazole | Quinoxaline | - | - | >12,000 |

Data for compounds 11a and 11b are from a study on V-shaped push-pull systems. mdpi.com

By carefully selecting the donor, acceptor, and linker components, the ICT characteristics of 2-(biphenyl-4-yl)quinoxaline systems can be precisely controlled, allowing for the rational design of materials with tailored optical and electronic properties for advanced applications.

Biological Activity Research Mechanistic and Classification Focus

General Mechanisms of Anticancer/Antitumor Activity

The quinoxaline (B1680401) scaffold, a key component of 2-(Biphenyl-4-yl)quinoxaline, is a significant pharmacophore in the development of novel anticancer agents. nih.govresearchgate.net Derivatives of quinoxaline have demonstrated a range of biological activities, including anticancer, anti-inflammatory, antifungal, and antitubercular properties. nih.gov The anticancer potential of quinoxaline derivatives is a subject of ongoing research, with several compounds having entered clinical trials. nih.gov

One of the primary mechanisms through which quinoxaline derivatives exert their anticancer effects is the inhibition of tubulin polymerization. pnrjournal.comnih.gov Tubulin is a critical protein for cell division, and its inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. pnrjournal.comnih.govmdpi.com For instance, certain 2,3-disubstituted quinazolinones and quinoxalines, which are structurally related to known anticancer drugs, have been synthesized and evaluated for their in vitro anticancer activities. nih.gov These compounds have shown the potential to inhibit microtubule protein polymerization. mdpi.com

Another significant mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. pnrjournal.comresearchgate.net Some biphenyl-containing quinoxaline derivatives have been designed as allosteric inhibitors of EGFR Tyrosine Kinase, a key target in cancer therapy. researchgate.net Furthermore, some quinoxaline derivatives have been found to act as dual inhibitors of both tyrosine kinases and tubulin polymerization. pnrjournal.com

The structural features of these compounds play a crucial role in their activity. For example, the presence of a biphenyl (B1667301) group can be a key feature for potent anticancer activity. mdpi.com The substitution pattern on the quinoxaline ring also significantly influences the cytotoxic effects of these compounds. nih.gov

Broad-Spectrum Antimicrobial Properties

Quinoxaline derivatives, including those with a biphenyl moiety, have demonstrated significant antimicrobial properties against a wide range of pathogens. This includes antibacterial, antifungal, antitubercular, and antimalarial activities. researchgate.netmdpi.commuseonaturalistico.it

Antibacterial Activity: Quinoxaline compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, certain synthesized quinoxaline derivatives were highly active against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com The 1,4-di-N-oxide derivatives of quinoxalines are particularly noted for their antibacterial action, which is believed to stem from the enzymatic reduction of the N-oxide group under hypoxic conditions, leading to DNA damage in the bacteria. nih.gov

Antifungal Activity: Several quinoxaline derivatives have exhibited promising antifungal activity. nih.govpnrjournal.com For instance, some 2-sulphonylquinoxalines and 3-[(alkylthio)methyl]quinoxaline-1-oxide derivatives have been reported as compounds with high antifungal activity. pnrjournal.com

Antitubercular Activity: The fight against tuberculosis has also benefited from research into quinoxaline derivatives. museonaturalistico.itmdpi.commdpi.com Pyridyl chalcones bearing a biphenyl-4-yl moiety were identified as potent inhibitors of Mycobacterium tuberculosis H37Rv growth. mdpi.com Furthermore, some quinoxaline-1,4-di-N-oxide derivatives have been shown to inhibit M. tuberculosis almost completely. researchgate.net The mechanism of action for some of these compounds is predicted to be the inhibition of key mycobacterial enzymes, such as protein tyrosine phosphatase B (PtpB). mdpi.com

Antimalarial Activity: Quinoxaline derivatives have also been investigated for their potential as antimalarial agents. nih.govnih.gov Novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have demonstrated good in vitro activity against the intraerythrocytic stages of Plasmodium falciparum strains. nih.gov The presence of the quinoxaline nucleus is considered a vital scaffold in the synthesis of pharmacophores with antimalarial properties. researchgate.net

Antiviral Properties

The quinoxaline scaffold is a recurring motif in compounds exhibiting a broad spectrum of antiviral activities. nih.govrsc.org Research has demonstrated the efficacy of quinoxaline derivatives against a variety of viruses, including respiratory pathogens. rsc.org

Specifically, certain quinoxaline derivatives have been identified as potent and selective inhibitors of human enteroviruses, such as coxsackievirus B5 (CVB5). uniss.it Some of these compounds have shown inhibitory activity in the nanomolar range and are associated with low cytotoxicity. uniss.it The mechanism of action for some of these derivatives appears to be the inhibition of an early phase of the viral replication cycle. uniss.it

Furthermore, synthesized quinoxalin-2-one derivatives have demonstrated potent and selective activity against the Hepatitis C virus (HCV). nih.gov These findings highlight the potential of the quinoxaline core in the development of new antiviral agents to combat a range of viral infections. nih.govrsc.org

Anti-inflammatory Properties

Quinoxaline derivatives have been the subject of research for their potential anti-inflammatory properties. nih.govresearchgate.net Studies have shown that certain synthesized quinoxaline derivatives can significantly reduce inflammation in animal models. researchgate.net

In one study, various quinoxaline derivatives, including biphenyl quinoxaline, were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema method in rats. researchgate.net Several of the synthesized compounds demonstrated a notable reduction in edema, comparable to the standard anti-inflammatory drug indomethacin. researchgate.net This suggests that the quinoxaline scaffold holds promise for the development of new anti-inflammatory agents.

Enzyme Inhibition Studies

The biological activity of 2-(Biphenyl-4-yl)quinoxaline and related compounds is often linked to their ability to inhibit specific enzymes. A key area of investigation has been their role as kinase inhibitors, particularly targeting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). nih.govfrontiersin.orgrcsb.org

PFKFB3 is a crucial enzyme that regulates glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their rapid growth and proliferation. nih.govfrontiersin.org By inhibiting PFKFB3, these compounds can disrupt the energy supply of cancer cells, leading to an antiproliferative effect. researchgate.net

High-throughput screening campaigns have identified several quinoxaline derivatives as potential inhibitors of PFKFB3 kinase activity. nih.gov X-ray crystallography and molecular docking studies have been instrumental in understanding the structure-activity relationship and in optimizing the design of these inhibitors. rcsb.org These studies have revealed key interactions, such as hydrogen bonding and hydrophobic contacts, between the quinoxaline-based inhibitors and the ATP-binding site of PFKFB3. frontiersin.orgrcsb.org The development of potent and selective PFKFB3 inhibitors with novel scaffolds, including those based on the quinoxaline core, represents a promising therapeutic strategy in oncology. nih.govrcsb.org

DNA Binding and Photo-Cleavage Properties

Quinoxaline derivatives have been investigated for their ability to interact with DNA, including binding and photo-induced cleavage, which are significant properties for potential anticancer and therapeutic applications. nih.govisca.me

Studies have shown that certain novel fluorescent quinoxaline hydroperoxides can bind to DNA. nih.gov Upon irradiation with UV light, these compounds can induce single-strand DNA cleavage. nih.gov The mechanism of this cleavage is believed to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. nih.gov

Furthermore, metal complexes incorporating quinoxaline-based ligands have demonstrated efficient DNA binding properties, often through intercalation between the DNA base pairs. isca.me Some of these complexes also exhibit photo-cleavage activity, where they can cleave DNA upon irradiation with light of a specific wavelength. isca.me This property is being explored for its potential in photodynamic therapy, a treatment modality that uses light to activate a photosensitizing agent to kill cancer cells.

Future Research Directions and Emerging Perspectives

Design and Synthesis of Novel Functionalized 2-(Biphenyl-4-yl)quinoxaline Derivatives with Tunable Properties

Future research will heavily focus on the rational design and synthesis of new 2-(biphenyl-4-yl)quinoxaline derivatives with precisely controlled electronic and photophysical properties. The inherent structural versatility of the quinoxaline (B1680401) core allows for extensive functionalization, enabling the fine-tuning of its characteristics for specific applications. beilstein-journals.org

Key synthetic strategies that will continue to be exploited and refined include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are indispensable tools. worktribe.commdpi.comnih.gov These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino groups at various positions on both the biphenyl (B1667301) and quinoxaline moieties. For instance, introducing electron-donating groups (like carbazole (B46965) or diphenylamine) or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, directly impacting the compound's fluorescence and electronic properties. nih.govresearchgate.netacs.org

Condensation Reactions: The classical condensation reaction between an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound (like biphenyl-4-yl-glyoxal) remains a straightforward and efficient method for creating the quinoxaline core. researchgate.netbeilstein-journals.org Future work will likely involve using increasingly complex and functionalized diamines and dicarbonyl precursors to build highly tailored molecules in a single step.

Visible-Light Photoredox Catalysis: This modern synthetic approach offers a mild and efficient way to create highly functionalized polycyclic quinoxaline derivatives. nih.gov Its application could lead to novel derivatives of 2-(biphenyl-4-yl)quinoxaline that are inaccessible through traditional thermal methods.

The goal of this synthetic exploration is to achieve precise control over key material properties. By strategically placing different functional groups, researchers aim to tune the following characteristics:

| Property to Tune | Influencing Factors | Potential Outcome |

| LUMO/HOMO Energy Levels | Introduction of electron-donating/withdrawing groups. d-nb.info | Optimized charge injection/transport in electronic devices. |

| Emission Wavelength | Extension of π-conjugation, introduction of fluorophores. worktribe.com | Access to the full spectrum of colors for OLEDs, from deep blue to red. worktribe.comresearchgate.net |

| Aggregation-Induced Emission (AIE) | Attaching bulky, rotatable groups like pyrene (B120774) or tetraphenylethylene. beilstein-journals.orgworktribe.com | Highly emissive materials in the solid state for brighter devices. |

| Thermal Stability | Incorporation of rigid and bulky units like carbazole. acs.org | Increased operational lifetime and stability of electronic devices. |

| Solubility and Processability | Addition of alkyl or alkoxy side chains. beilstein-journals.orgd-nb.info | Improved compatibility with solution-based fabrication techniques for large-area devices. |

This targeted synthetic effort will generate a new library of 2-(biphenyl-4-yl)quinoxaline derivatives, each designed to excel in a specific high-performance application.

Exploration of New and Niche Application Domains in Materials Science

While 2-(biphenyl-4-yl)quinoxaline and its derivatives have shown promise as electron-transporting materials and emitters in OLEDs, future research will delve into more specialized and niche applications. beilstein-journals.orgacs.orgd-nb.info The unique combination of a planar, electron-deficient quinoxaline core and a twisted, extended biphenyl unit makes this scaffold adaptable for a variety of advanced materials.

Emerging application domains include:

Thermally Activated Delayed Fluorescence (TADF) Emitters: The design of donor-acceptor molecules based on the 2-(biphenyl-4-yl)quinoxaline scaffold is a promising strategy for creating TADF materials. beilstein-journals.org By carefully selecting donor groups to achieve a small energy gap between the lowest singlet and triplet excited states, these materials can harvest non-emissive triplet excitons, potentially leading to OLEDs with 100% internal quantum efficiency.

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs): The tunable electron-accepting nature of the quinoxaline moiety makes its derivatives attractive candidates for NFAs in OSCs. beilstein-journals.orgd-nb.info Future work will involve synthesizing derivatives with tailored lowest unoccupied molecular orbital (LUMO) levels to better match the highest occupied molecular orbital (HOMO) levels of high-performance donor polymers, thereby maximizing the power conversion efficiency of solar cells.

Chemosensors: The fluorescence of 2-(biphenyl-4-yl)quinoxaline derivatives can be sensitive to the presence of specific analytes. By incorporating specific binding sites or functional groups that interact with target molecules (like volatile organic compounds or metal ions), highly selective and sensitive "turn-on" or "turn-off" fluorescent sensors can be developed. nih.govresearchgate.net

Electrochromic Materials: The redox-active nature of the quinoxaline unit can be exploited to create materials that change color upon the application of an electrical potential. Research will focus on designing derivatives that exhibit high contrast, fast switching speeds, and excellent cyclic stability for applications in smart windows and low-power displays. beilstein-journals.org

Advancements in Multiscale Computational Modeling and Predictive Capabilities

To accelerate the discovery and optimization of new 2-(biphenyl-4-yl)quinoxaline-based materials, future research will increasingly rely on sophisticated computational modeling and predictive simulations. nih.gov These theoretical tools allow for the in-silico screening of potential candidate molecules, saving significant time and synthetic effort.

Key areas for advancement include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are crucial for predicting the fundamental electronic properties of new derivatives. researchgate.netacs.org Researchers will use DFT to calculate HOMO/LUMO energy levels, electron distribution, and dipole moments, which are essential for designing materials for electronic devices. TD-DFT will be used to predict absorption and emission spectra, helping to pre-select candidates with desired optical properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations will be employed to understand the bulk properties of materials. By simulating the behavior of many molecules together, researchers can predict how derivatives will pack in the solid state, which directly influences charge mobility and film morphology.

Quantitative Structure-Activity Relationship (QSAR): By combining computational data with experimental results, QSAR models can be developed to establish clear relationships between molecular structure and material performance. nih.gov These models will provide design rules for creating new derivatives with enhanced properties, such as higher electron mobility or specific emission colors.

Docking and Binding Pose Prediction: In the context of sensor development, molecular docking simulations can predict how a derivative will bind to a target analyte, providing insights to improve selectivity and sensitivity. nih.gov

The integration of these computational techniques will create a powerful feedback loop where theoretical predictions guide synthetic efforts, and experimental results refine the computational models.